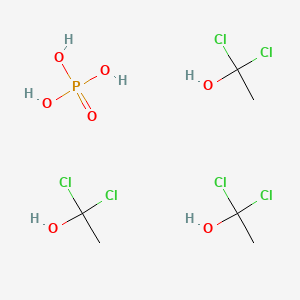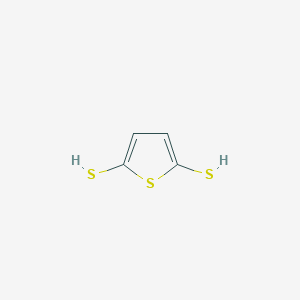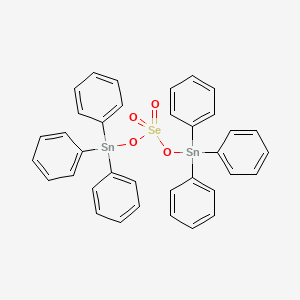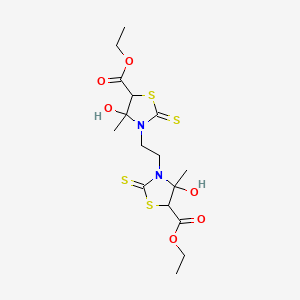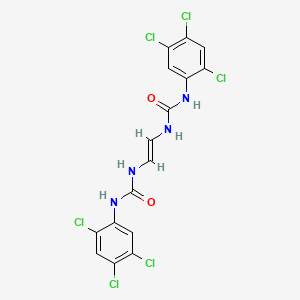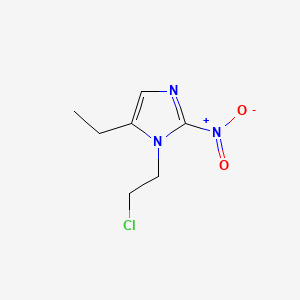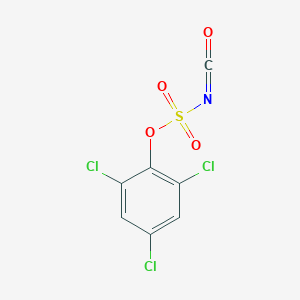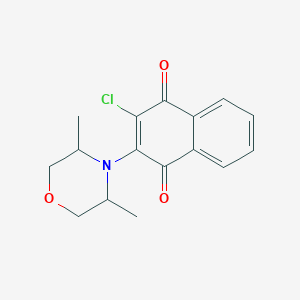
2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 3,5-dimethylmorpholine under controlled conditions. The reaction is carried out in an anhydrous environment to prevent hydrolysis and other side reactions. The mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of dyes and pigments due to its stable chromophore.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular membranes, leading to increased permeability and leakage of cellular contents. It can also interfere with enzymatic activities by forming covalent bonds with active sites, thereby inhibiting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloro-1,4-naphthoquinone
- 2-Methylamino-3-chloro-1,4-naphthoquinone
- 2,3-Dibromonaphthalene-1,4-dione
Uniqueness
2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione is unique due to the presence of the 3,5-dimethylmorpholine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and stability, making it a valuable compound for various applications .
Propiedades
Número CAS |
22359-31-5 |
|---|---|
Fórmula molecular |
C16H16ClNO3 |
Peso molecular |
305.75 g/mol |
Nombre IUPAC |
2-chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H16ClNO3/c1-9-7-21-8-10(2)18(9)14-13(17)15(19)11-5-3-4-6-12(11)16(14)20/h3-6,9-10H,7-8H2,1-2H3 |
Clave InChI |
JGYJREAOLDRIGO-UHFFFAOYSA-N |
SMILES canónico |
CC1COCC(N1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


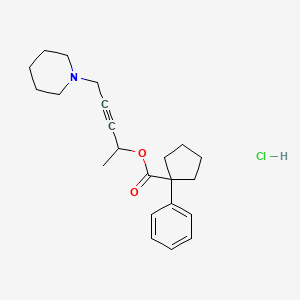
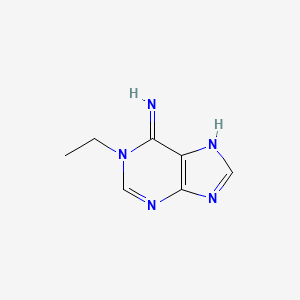
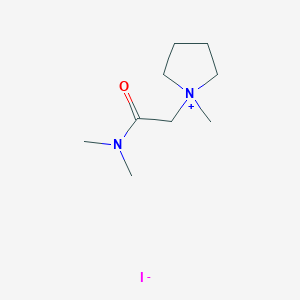
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
